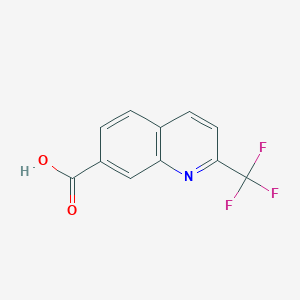

2-(trifluoromethyl)quinoline-7-carboxylic Acid

Description

Properties

IUPAC Name |

2-(trifluoromethyl)quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-4-3-6-1-2-7(10(16)17)5-8(6)15-9/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFALJALMGHWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468423 | |

| Record name | 2-Trifluoromethylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868662-63-9 | |

| Record name | 2-(Trifluoromethyl)-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868662-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Trifluoromethylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(trifluoromethyl)quinoline-7-carboxylic acid generally involves:

- Construction of the quinoline core, often via cyclocondensation reactions.

- Introduction or retention of the trifluoromethyl group at the 2-position.

- Functionalization of the 7-position to carry the carboxylic acid group.

- Use of halogenated intermediates for substitution reactions.

Cyclocondensation Route for Quinoline Core Formation

A highly efficient method for synthesizing fluorine-bearing quinoline carboxylic acids involves the cyclocondensation of substituted anilines with glyoxylic acid derivatives in polar solvents such as dimethylformamide (DMF). For example, 2-amino-5-fluorophenyl glyoxylic acid reacts with benzoyl acetanilides under reflux in DMF to yield fluorinated quinoline-4-carboxylic acids. Although this example is for quinoline-4-carboxylic acids, analogous methods apply to quinoline-7-carboxylic acids by appropriate positioning of substituents on the starting materials.

- Reflux in DMF for 4 hours.

- Subsequent precipitation by pouring into ice water.

- Isolation by filtration and recrystallization from tetrahydrofuran (THF).

Preparation of Halogenated Quinoline Intermediates

Halogenated quinoline intermediates, especially 7-halogenated derivatives, are crucial for subsequent substitution to introduce the trifluoromethyl group or carboxylic acid moiety. A patented method describes the preparation of 7-halo-quinolone carboxylic acid intermediates by substitution reactions starting from 7-halo-6-fluoroquinolone carboxylic acids. Halogens such as fluorine or chlorine at the 7-position facilitate nucleophilic substitution to introduce various functional groups.

Introduction of Trifluoromethyl Group

The trifluoromethyl group at the 2-position can be introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted precursors. In some synthetic sequences, trifluoromethyl quinoline derivatives are prepared by condensation of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid hydrazides with aldehydes, followed by further functional group transformations.

Conversion to this compound

An example synthetic sequence involves:

- Preparation of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid hydrazide by condensation of the corresponding ester with hydrazine hydrate in alcoholic medium.

- Subsequent reactions with substituted aldehydes to obtain carbohydrazide derivatives.

- Hydrolysis or substitution reactions to yield the quinoline-7-carboxylic acid with trifluoromethyl substitution at the 2-position.

Amide Derivative Formation and Further Functionalization

Further functionalization of this compound includes the formation of carboxamide derivatives by reaction with substituted anilines in the presence of bases such as diisopropylethylamine (DIPEA). These reactions typically proceed at room temperature with stirring for extended periods (e.g., 24 hours), followed by precipitation and purification.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyclocondensation approach is versatile and allows for the introduction of fluorine substituents, including trifluoromethyl groups, by selecting appropriate starting materials.

- Halogenated intermediates serve as key precursors for nucleophilic substitution reactions to install various functional groups, including carboxylic acids.

- The hydrazide intermediates derived from quinoline esters enable the synthesis of diverse quinoline derivatives through condensation with aldehydes.

- The overall yields vary depending on the substituents and reaction conditions but generally range from moderate to high.

- Spectral analyses such as NMR, IR, and elemental analysis confirm the structures of intermediates and final products.

- The synthesized compounds exhibit potential biological activity, which motivates the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)quinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(trifluoromethyl)quinoline-7-carboxylic acid is a quinoline derivative featuring a trifluoromethyl group at the 2nd position and a carboxylic acid group at the 7th position of the quinoline ring. It has a molecular formula of . This compound is significant in medicinal chemistry and material science because of its unique chemical properties.

Scientific Research Applications

Organic Synthesis

- This compound can be employed as a building block in the synthesis of complex molecules with potential biological activity.

- It can serve as a starting material in creating novel bioactive compounds.

- The synthesis of this compound can be achieved through Suzuki–Miyaura coupling reaction, which uses organoboron reagents and palladium catalysts under mild conditions.

Medicinal Chemistry

- Research indicates that this compound exhibits potential biological activities, such as antimicrobial and anticancer properties.

- The trifluoromethyl group enhances the compound's binding affinity to target proteins, potentially inhibiting their activity. This interaction can lead to enzyme inhibition and modulation of signaling pathways, making it a candidate for drug development.

- The presence of the carboxylic acid group suggests potential for the molecule to interact with biological systems, while the trifluoromethyl group can enhance the molecule's stability and interaction with biomolecules.

Material Science

- Quinoline derivatives have been explored for applications in material science, including organic light-emitting diodes (OLEDs) and dyes.

- The trifluoromethyl group can modify the electronic properties of this compound, potentially making it suitable for investigation in material science applications.

Antimicrobial Research

- Carboxy-quinoline derivatives bearing an iodine atom are interesting scaffolds for developing novel antimicrobial agents .

- Iodo-quinoline derivatives affect microbial adhesion, which is the initial stage of microbial biofilm development .

- In vitro, carboxy-quinolines with an iodine atom were tested for their antimicrobial activity against S. epidermidis, K. pneumonie, and C. parapsilosis .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Key Structural Analogs and Their Properties

Key Comparisons

(a) Positional Isomerism

- Electronic Effects: The position of the -CF₃ group significantly alters the electron density of the quinoline ring. In this compound, the -CF₃ at C2 may deactivate the ring toward electrophilic substitution, while the -COOH at C7 enhances acidity compared to analogs with -COOH at C2 (e.g., 7-(trifluoromethyl)quinoline-2-carboxylic acid) .

- Biological Activity: 3-(Trifluoromethyl)quinoline-7-carboxylic acid (CAS 1951439-59-0) exhibits antibacterial activity, though less potent than ciprofloxacin . This suggests that -CF₃ placement at C3 or C2 could modulate target interactions.

(b) Substituent Effects

- Trifluoromethyl vs. Fluorine: The -CF₃ group increases lipophilicity (logP) more than a single fluorine atom. For example, 6-fluoro-7-methylquinoline-2-carboxylic acid (logP ~1.5) is less lipophilic than this compound (estimated logP ~2.8), impacting bioavailability .

- Carboxylic Acid vs. Ester Derivatives: Ethyl esters (e.g., Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate) are more lipophilic than carboxylic acids, making them suitable prodrug candidates. The free acid form, however, offers better water solubility for target binding .

Biological Activity

2-(Trifluoromethyl)quinoline-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure

The compound features a trifluoromethyl group at the second position and a carboxylic acid group at the seventh position of the quinoline ring. This unique arrangement contributes to its distinct chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The presence of the trifluoromethyl group enhances the compound's binding affinity to target proteins, which may inhibit their activity. This interaction can lead to various biological effects, including enzyme inhibition or modulation of signaling pathways.

Anticancer Potential

The compound has also been explored for its anticancer properties . Studies suggest that quinoline derivatives can induce apoptosis in cancer cells, potentially making them candidates for drug development . The mechanism involves interference with cellular signaling pathways that regulate cell growth and survival.

The mechanism of action for this compound involves:

- Inhibition of Enzymes : The trifluoromethyl group enhances binding to specific enzymes, leading to their inhibition.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways crucial for cell proliferation and survival.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Suzuki–Miyaura Coupling Reaction : This method utilizes organoboron reagents and palladium catalysts under mild conditions, facilitating the formation of the desired compound with high yield and purity.

Case Studies

- Antimalarial Activity : A study evaluated the antiplasmodial activity of related quinoline derivatives against chloroquine-resistant strains of Plasmodium falciparum. Compounds similar to this compound showed promising results, indicating potential applications in malaria treatment .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the quinoline structure significantly affect biological activity. The trifluoromethyl group was found to enhance potency against various biological targets .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Signaling modulation |

| 4-Aminoquinoline Derivatives | Antimalarial | Targeting Plasmodium enzymes |

| Other Quinoline Derivatives | Varies (antiviral, antifungal) | Varies based on structural features |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(trifluoromethyl)quinoline-7-carboxylic acid?

- Methodological Answer : The synthesis typically involves cross-coupling reactions or cyclization strategies. For example, Suzuki-Miyaura coupling using boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) with halogenated quinoline precursors can introduce the trifluoromethyl group. Reaction optimization may include palladium catalysts (e.g., Pd(PPh₃)₄), inert atmospheres, and reflux in polar aprotic solvents like DMF or THF. Post-reaction purification via column chromatography and recrystallization ensures high purity . LCMS (e.g., m/z 366 [M+H]⁺) and HPLC retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) are critical for verifying product identity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Use reverse-phase HPLC with trifluoroacetic acid (TFA) as a modifier for retention time consistency. LCMS in positive ion mode confirms molecular weight (e.g., m/z 366 [M+H]⁺) .

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve quinoline ring protons (δ 8.5–9.5 ppm for aromatic protons) and carboxylic acid protons (broad signal at δ ~12–13 ppm).

- X-ray crystallography : For structural confirmation, refine data using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

Q. What handling precautions and storage conditions are essential for this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of trifluoromethyl-substituted quinolines?

- Methodological Answer :

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance coupling efficiency.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and solubility.

- Temperature gradients : Perform reactions under reflux (e.g., 80–110°C) or microwave-assisted conditions to accelerate kinetics .

- Post-synthetic modifications : Protect the carboxylic acid group as an ethyl ester during synthesis to prevent side reactions, followed by acidic hydrolysis .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR data with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹).

- X-ray refinement : Resolve ambiguities in substituent positioning (e.g., trifluoromethyl vs. methyl groups) using SHELXL for small-molecule refinement. For twinned crystals, employ SHELXD for structure solution .

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian or ORCA software).

Q. What computational methods assist in predicting the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., electron-withdrawing trifluoromethyl group on quinoline ring reactivity).

- Molecular docking : Use AutoDock Vina to predict binding affinity to biological targets (e.g., enzymes with quinoline-binding pockets).

- QSAR modeling : Correlate substituent positions (e.g., 7-carboxylic acid vs. 4-carboxylic acid derivatives) with activity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.